molecular formula C5H9BrO2 B6207142 (2R)-2-(bromomethyl)-1,4-dioxane CAS No. 2287191-41-5

(2R)-2-(bromomethyl)-1,4-dioxane

Cat. No.: B6207142
CAS No.: 2287191-41-5
M. Wt: 181
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Description

(2R)-2-(bromomethyl)-1,4-dioxane: is an organic compound characterized by a bromomethyl group attached to a 1,4-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(bromomethyl)-1,4-dioxane typically involves the bromination of a precursor compound. One common method is the bromination of (2R)-1,4-dioxane-2-methanol using a brominating agent such as phosphorus tribromide or hydrobromic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-(bromomethyl)-1,4-dioxane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include alcohols and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Chemistry: (2R)-2-(bromomethyl)-1,4-dioxane is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules.

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, enabling the study of their functions and interactions. It may also serve as a building block for the synthesis of pharmaceuticals.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-(bromomethyl)-1,4-dioxane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a reactive site, facilitating the formation of new chemical bonds. This reactivity is harnessed in synthetic chemistry to create diverse compounds with desired functionalities.

Comparison with Similar Compounds

  • (2R)-2-(bromomethyl)pyrrolidine
  • (2R)-2-(bromomethyl)oxirane
  • (2R)-2-(bromomethyl)oxetane

Uniqueness: (2R)-2-(bromomethyl)-1,4-dioxane is unique due to its 1,4-dioxane ring structure, which imparts specific chemical properties

Properties

CAS No.

2287191-41-5

Molecular Formula

C5H9BrO2

Molecular Weight

181

Purity

95

Origin of Product

United States

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